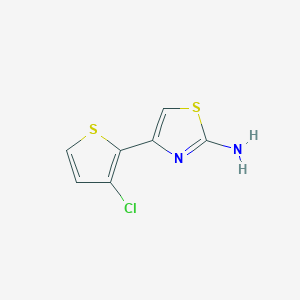

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of the compound exhibit signals characteristic of the thiophene and thiazole rings. Protons on the thiophene ring resonate in the δ 6.8–7.2 ppm range, while the amine protons (NH₂) appear as broad singlets near δ 5.5 ppm . The thiazole ring’s protons generate distinct downfield shifts due to electron delocalization.

Infrared (IR) Spectroscopy

IR spectra reveal key functional groups:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound absorbs in the 250–300 nm range, attributed to π→π* transitions within the conjugated thiophene-thiazole system.

Table 2: Key spectroscopic features

| Technique | Observed Signals/Peaks |

|---|---|

| 1H NMR | δ 5.5 (NH₂), δ 6.8–7.2 (thiophene) |

| IR | 3350 cm⁻¹ (N–H), 750 cm⁻¹ (C–Cl) |

| UV-Vis | λₘₐₓ ≈ 270 nm |

Tautomeric Behavior and Conformational Analysis

Thiazol-2-amines exhibit tautomerism between the amine (NH₂) and imino (NH) forms. For this compound, the electron-withdrawing chlorine atom stabilizes the amine tautomer by reducing electron density at the thiazole nitrogen. Conformational analysis via computational models suggests that the thiophene ring adopts a nearly planar arrangement relative to the thiazole, with a dihedral angle of <10° , minimizing steric hindrance and maximizing conjugation. Substituent effects further restrict rotational freedom, favoring a single dominant conformation in solution.

Structural insights :

- Tautomeric preference : Amine form stabilized by chlorine’s inductive effects.

- Conformation : Planar geometry enhances electronic conjugation between rings.

Properties

IUPAC Name |

4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVIUANRMVONSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363390 | |

| Record name | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339114-12-4 | |

| Record name | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-2-thiophenecarboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Synthesis

One of the primary applications of 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine is as an intermediate in the synthesis of antibiotics. It plays a crucial role in producing compounds like chloramphenicol and florfenicol, which are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections .

Anti-inflammatory Drug Development

Recent studies have explored the potential of thiazole derivatives, including this compound, in developing new anti-inflammatory drugs. These compounds have shown promise in inhibiting key enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Agricultural Applications

Herbicides and Insecticides

The compound is utilized as a precursor in the synthesis of agricultural chemicals, particularly herbicides and insecticides. These chemicals are vital for controlling weeds and pests, thereby enhancing crop yields and quality. The versatility of thiazole derivatives allows for the development of targeted agrochemicals that minimize environmental impact while maximizing efficacy .

Industrial Applications

Dyes and Pigments

this compound is also significant in the dye industry. It serves as an intermediate in synthesizing diazo dyes, which are widely used for textile printing due to their excellent fastness properties—resistance to fading from light and washing .

Polymer Production

This compound functions as a building block in polymer chemistry, particularly in synthesizing polyamides and polyesters. These polymers find applications in textiles, films, and fibers, showcasing the compound's utility beyond traditional chemical applications .

Personal Care Products

The compound has been incorporated into personal care products such as shampoos and soaps. It is believed to offer benefits for hair and skin health, including moisturizing and strengthening properties .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antibiotic synthesis | Broad-spectrum antibacterial activity |

| Anti-inflammatory drug development | Potential inhibition of COX and LOX enzymes | |

| Agriculture | Herbicides and insecticides | Enhanced crop yield and pest control |

| Industrial | Dyes and pigments | Excellent fastness properties |

| Polymer production | Versatile applications in textiles and fibers | |

| Personal Care Products | Shampoos and soaps | Moisturizing and strengthening properties |

Case Studies

Case Study 1: Antibiotic Development

A study conducted on the synthesis of thiazole derivatives demonstrated that modifications to this compound could enhance antibacterial activity against resistant strains of bacteria. The research highlighted the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Agrochemical Efficacy

Research evaluating the herbicidal activity of thiazole-based compounds showed that formulations containing this compound exhibited significant effectiveness against common agricultural weeds. The study concluded that this compound could be a valuable component in developing environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pharmacological Activity

Anti-inflammatory and Anticancer Effects

- N,4-Diaryl-1,3-thiazole-2-amines (): Compounds like 10s (4-(4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine) inhibit tubulin polymerization, showing IC₅₀ values in the nanomolar range against cancer cells. Methoxy groups enhance potency by improving solubility and target binding .

- MortaparibMild (): Features a thiophen-2-yl group and acts as a dual inhibitor of Mortalin and PARP1, highlighting the role of sulfur-containing heterocycles in targeting stress response pathways .

Physicochemical Properties

- Lipophilicity : Chloro substituents increase logP values, favoring blood-brain barrier penetration. For example, 4-(4-Chlorophenyl)-1,3-thiazol-2-amine () has higher lipophilicity than methoxy-substituted analogs .

- Solubility : Methoxy groups (e.g., 4-methoxyphenyl in ) improve aqueous solubility but may reduce cell permeability compared to chloro-substituted derivatives .

Biological Activity

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the thiazole class of heterocycles, characterized by a five-membered ring containing sulfur and nitrogen. Its structural formula can be represented as follows:

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism primarily involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways by binding to specific enzymes or receptors within microbial cells .

Case Studies and Data

- Study on Mycobacterium tuberculosis : A study demonstrated that derivatives of thiazoles, including this compound, showed significant activity against M. tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 4.5 µM .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 4.5 | Mycobacterium tuberculosis |

| Other thiazole derivatives | Varies | Various pathogens |

Cytotoxicity and Mechanism

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and interference with tubulin dynamics, which are crucial for cell division .

Research Findings

In vitro studies have indicated that certain analogs of thiazole derivatives exhibit moderate to high cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Compound Tested |

|---|---|---|

| SGC-7901 | 10.0 | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |

| MCF-7 | 5.36 | Thiadiazole derivatives |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications at the C-2 and C-4 positions of the thiazole ring. For instance, the introduction of different substituents has been shown to enhance antibacterial potency while maintaining low cytotoxicity .

Notable Modifications

- Pyridyl Substituents : The presence of pyridyl groups at the C-4 position has been linked to increased antimicrobial activity.

- Alkyl Chain Variations : Alterations in alkyl chain lengths or branching can affect the lipophilicity and consequently the bioavailability of the compound.

Q & A

Q. What are the common synthetic routes for 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or Schiff base formation. A representative method involves refluxing 2-amino-thiazole derivatives with substituted aldehydes in ethanol, catalyzed by glacial acetic acid. For instance, condensation of 2-amino-4-(4-chlorophenyl)thiazole with 4-(dimethylamino)benzaldehyde yielded a structurally characterized analog with high purity . Key factors affecting yield include:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A combination of methods is used:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon connectivity. For example, aromatic protons in thiazole rings resonate at δ 6.8–8.2 ppm, while NH₂ groups appear as broad singlets near δ 5.5 ppm .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. The thiazole ring in analogs exhibits planarity deviations of 9.2°–15.3° relative to substituents, influencing packing via weak C–H⋯π contacts .

- UV-Vis spectroscopy : Absorption maxima near 270–310 nm (log ε ~4.0) indicate π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

DFT studies (e.g., B3LYP/6-311++G**) optimize molecular geometry and predict frontier molecular orbitals. Key applications:

- Charge distribution : Chlorine and sulfur atoms act as electron-withdrawing groups, polarizing the thiazole ring and enhancing electrophilicity at the 2-amino position .

- Reactivity : Fukui indices identify nucleophilic sites for functionalization, such as the NH₂ group, which participates in Schiff base formation .

- Thermochemistry : Atomization energies and ionization potentials are calculated with <3 kcal/mol deviation from experimental data, validating synthetic pathways .

Q. How can contradictions between spectral data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) versus static crystal packing. For example:

Q. What strategies optimize crystallographic refinement for thiazole-amine derivatives?

Challenges include low electron density for light atoms and disorder in flexible substituents. Best practices:

- Hydrogen placement : Use riding models with Uiso = 1.2–1.5×Ueq of parent atoms for NH₂ and CH₃ groups .

- Twinned data : Apply SHELXL/SHELXE for high-resolution (<1.0 Å) datasets, refining Flack parameters to resolve chirality .

- Software : ORTEP-III and APEX2 enable visualization of van der Waals gaps and hydrogen-bonding networks .

Q. How do structural modifications influence biological activity (e.g., kinase inhibition)?

Substituent effects are critical:

- Chlorothienyl group : Enhances lipophilicity (clogP ~2.8), improving membrane permeability.

- Amino position : Schiff base derivatives (e.g., N-benzylidene analogs) exhibit CDK2 inhibition (IC₅₀ ~0.5 µM) by chelating ATP-binding site metals .

- Crystallographic SAR : Planar thiazole rings align with hydrophobic kinase pockets, while bulky groups (e.g., tert-butyl) reduce activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.